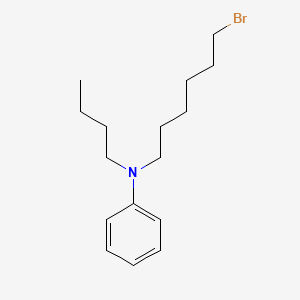
N-(6-Bromohexyl)-N-butylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Bromohexyl)-N-butylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromohexyl group attached to the nitrogen atom of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromohexyl)-N-butylaniline typically involves the alkylation of N-butylaniline with 6-bromohexyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient heating and mixing systems to ensure uniformity and high yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Bromohexyl)-N-butylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromohexyl)-N-butylaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(6-Bromohexyl)-N-butylaniline depends on its specific application. In organic synthesis, it acts as an alkylating agent, introducing the bromohexyl group into various substrates. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Bromohexyl)phthalimide
- 6-(Boc-amino)hexyl bromide
- N-(6-Bromohexyl)-N-methylaniline
Uniqueness
N-(6-Bromohexyl)-N-butylaniline is unique due to the presence of both a bromohexyl group and a butyl group attached to the aniline ring
Eigenschaften
CAS-Nummer |
639523-36-7 |
|---|---|
Molekularformel |
C16H26BrN |
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
N-(6-bromohexyl)-N-butylaniline |
InChI |
InChI=1S/C16H26BrN/c1-2-3-14-18(15-10-5-4-9-13-17)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
InChI-Schlüssel |
ZDWSUXGKKYZDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCCCCBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
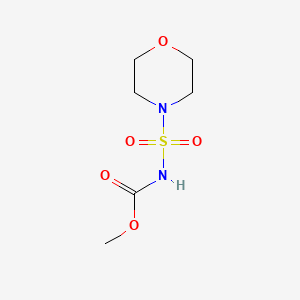
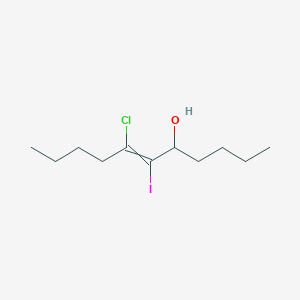
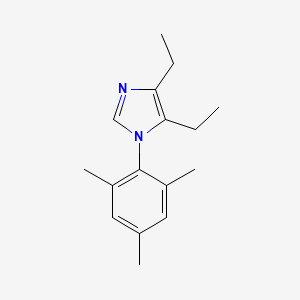
![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)

![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
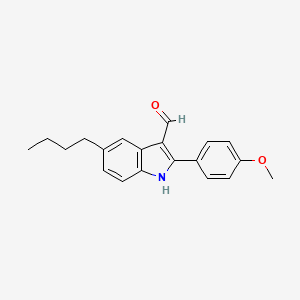
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
